Evidence #1: CE2 Enzyme Inhibition Potency Positions This Compound as a Validated Probe, Unlike Non-Ester Benzothiophene Analogs
Methyl 3-acetamido-1-benzothiophene-2-carboxylate inhibits human carboxylesterase 2 (CE2) with an IC50 of 20 nM and a competitive Ki of 42 nM, as measured in human liver microsomes using fluorescein diacetate as the substrate [1]. This represents high-affinity target engagement that is absent in the simplest C3-acetamido analog, N-(1-benzothiophen-3-yl)acetamide (CAS 16810-40-5), which lacks the C2-carboxylate ester group necessary for productive interaction with the CE2 catalytic serine . The nano molar-level potency of this compound also contrasts sharply with the micromolar-range inhibition exhibited by benzothiophene carboxylic acid derivatives against structurally unrelated targets such as BDK (BT2 IC50 = 3.19 μM) [2]. The key structural determinant is the 2-methyl ester, which serves as a substrate-mimetic element for the serine hydrolase active site—a feature that is chemically precluded in benzothiophene-2-carboxamides where the ester oxygen is replaced by nitrogen, eliminating the hydrolytically labile acyl-enzyme intermediate formation [3].
| Evidence Dimension | Carboxylesterase 2 (CE2) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM (competitive inhibition) |
| Comparator Or Baseline | N-(1-benzothiophen-3-yl)acetamide (CAS 16810-40-5): No CE2 inhibition data reported; lacks C2-ester group. BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid): Target is BDK, not CE2 (IC50 = 3.19 μM against BDK). |
| Quantified Difference | IC50 = 20 nM (target compound) vs. no measurable CE2 activity (C3-acetamido analog lacking C2-ester). ≥159-fold more potent than BT2 on its respective primary target when comparing IC50 values (20 nM vs. 3,190 nM), though targets differ. |
| Conditions | Enzyme inhibition assay: human liver microsomes, fluorescein diacetate substrate, 10-min preincubation, 37°C [1]; BDK assay: radiometric kinase assay [2]. |
Why This Matters
Procurement of a benzothiophene building block that already demonstrates validated, high-affinity target engagement at a specific human enzyme (CE2) derisks hit-to-lead programs in serine hydrolase drug discovery relative to untested or inactive analogs.
- [1] BindingDB. BDBM50154561 / CHEMBL3774603: Methyl 3-acetamido-1-benzothiophene-2-carboxylate – IC50 = 20 nM and Ki = 42 nM against human CE2 (liver microsomes). ChEMBL-curated entry, Dalian Institute of Chemical Physics. View Source
- [2] Tso SC, Qi X, Gui WJ, et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. J Biol Chem. 2014;289(30):20583-93. BT2 IC50 = 3.19 μM. View Source
- [3] Banerjee T, Sharma SK, Kapoor N, et al. Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. IUBMB Life. 2011;63(12):1101-10. Carboxamide derivatives (compound 6: IC50 = 115 nM against PfENR). View Source
